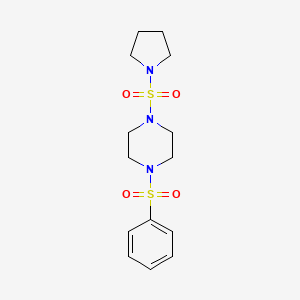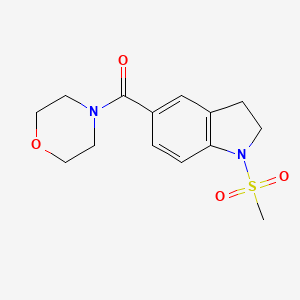![molecular formula C27H25NO7S B5201598 ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate](/img/structure/B5201598.png)
ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-(propionyloxy)phenylalaninate, commonly known as Fmoc-Phenylalanine-Sulfone, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of phenylalanine, an essential amino acid that plays a crucial role in protein synthesis. Fmoc-Phenylalanine-Sulfone is widely used in the field of biochemistry and medicinal chemistry due to its ability to modify proteins and peptides.
Mecanismo De Acción
The mechanism of action of Fmoc-Phenylalanine-Sulfone is not fully understood. However, it is believed that the compound modifies proteins by reacting with specific amino acid residues. The modification of proteins can alter their structure and function, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects:
Fmoc-Phenylalanine-Sulfone has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of proteases, enzymes that break down proteins. This inhibition can lead to the accumulation of specific proteins, which can have downstream effects on cellular processes. Fmoc-Phenylalanine-Sulfone has also been shown to affect the activity of ion channels, which can impact the electrical activity of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Fmoc-Phenylalanine-Sulfone in lab experiments has several advantages. The compound is stable and can be easily synthesized. It is also readily available from commercial suppliers. However, there are limitations to its use. The compound can be toxic to cells at high concentrations, and its effects on specific proteins can be difficult to predict.
Direcciones Futuras
There are several future directions for the use of Fmoc-Phenylalanine-Sulfone in scientific research. The compound could be used to develop new drugs that target specific proteins. It could also be used to study the role of specific amino acids in protein function and to investigate the effect of modifications on protein structure and activity. Additionally, the compound could be used to develop new techniques for modifying proteins and peptides.
Métodos De Síntesis
The synthesis of Fmoc-Phenylalanine-Sulfone involves several steps. The first step involves the protection of the carboxyl group of phenylalanine with a tert-butyloxycarbonyl (Boc) group. The second step involves the reaction of the protected phenylalanine with sulfonyl chloride to form the sulfonate ester. The third step involves the removal of the Boc group, followed by the coupling of the resulting amino acid with Fmoc-Cl to form Fmoc-Phenylalanine-Sulfone.
Aplicaciones Científicas De Investigación
Fmoc-Phenylalanine-Sulfone has several applications in scientific research. It is widely used in the field of biochemistry to modify proteins and peptides. The compound has been used to study the role of specific amino acids in protein function and to investigate the effect of modifications on protein structure and activity. Fmoc-Phenylalanine-Sulfone has also been used in medicinal chemistry to develop drugs that target specific proteins.
Propiedades
IUPAC Name |
ethyl 2-[(9-oxofluoren-2-yl)sulfonylamino]-3-phenyl-3-propanoyloxypropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO7S/c1-3-23(29)35-26(17-10-6-5-7-11-17)24(27(31)34-4-2)28-36(32,33)18-14-15-20-19-12-8-9-13-21(19)25(30)22(20)16-18/h5-16,24,26,28H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJDWHPTZJKODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C1=CC=CC=C1)C(C(=O)OCC)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-propoxyphenyl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5201522.png)
![N-benzyl-N-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-butanamine](/img/structure/B5201529.png)
![3-(allylthio)-6-(4-chloro-3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5201539.png)

![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-fluorobenzyl)acetamide](/img/structure/B5201555.png)

![(3R*,4R*)-1-(3-methyl-2-butenoyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5201576.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(2-chloro-6-fluorobenzyl)methanamine](/img/structure/B5201584.png)

![N-cyclooctyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5201594.png)
![4-{5-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B5201607.png)


